molecular formula C12H17F2N5 B11751679 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11751679
M. Wt: 269.29 g/mol
InChI Key: OEKZIJBGWICVHJ-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and ethyl-methyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of difluoromethyl and ethyl-methyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated reagents or alkylating agents are used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine stands out due to its unique combination of difluoromethyl and ethyl-methyl groups on the pyrazole ring. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H17F2N5/c1-3-18-11(9(2)6-16-18)8-15-7-10-4-5-19(17-10)12(13)14/h4-6,12,15H,3,7-8H2,1-2H3

InChI Key

OEKZIJBGWICVHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2=NN(C=C2)C(F)F

Origin of Product

United States

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